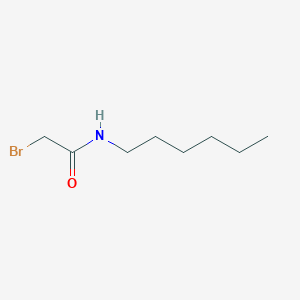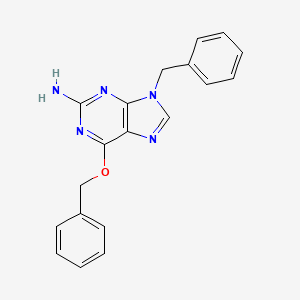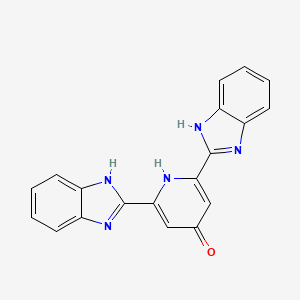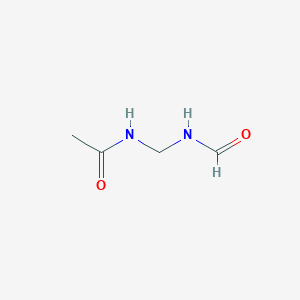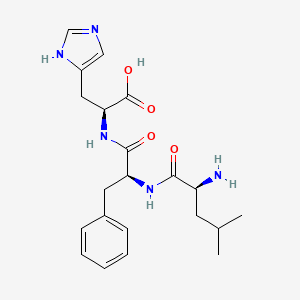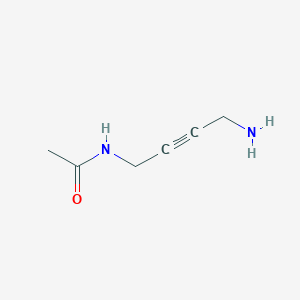![molecular formula C11H5Cl2N3O2S B12931769 6-(2,4-Dichloro-5-nitrophenyl)imidazo[2,1-b][1,3]thiazole CAS No. 183667-90-5](/img/structure/B12931769.png)
6-(2,4-Dichloro-5-nitrophenyl)imidazo[2,1-b][1,3]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,4-Dichloro-5-nitrophenyl)imidazo[2,1-b]thiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential biological activities, including antitumor and antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Dichloro-5-nitrophenyl)imidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichloro-5-nitroaniline with 2-mercaptoimidazole in the presence of a suitable base, such as potassium carbonate, in a polar solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired imidazo[2,1-b]thiazole derivative .
Industrial Production Methods
While specific industrial production methods for 6-(2,4-Dichloro-5-nitrophenyl)imidazo[2,1-b]thiazole are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
6-(2,4-Dichloro-5-nitrophenyl)imidazo[2,1-b]thiazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The thiazole ring can undergo oxidation reactions to form sulfoxides or sulfones
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Amines, thiols, bases like sodium hydride (NaH)
Major Products Formed
Reduction: 6-(2,4-Dichloro-5-aminophenyl)imidazo[2,1-b]thiazole
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: Sulfoxides or sulfones of the thiazole ring
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for its antitumor activity, particularly in the development of new cancer therapies.
Mecanismo De Acción
The mechanism of action of 6-(2,4-Dichloro-5-nitrophenyl)imidazo[2,1-b]thiazole involves its interaction with specific molecular targets. For instance, its antitumor activity is believed to be mediated through the inhibition of key enzymes involved in cell proliferation and survival. Molecular docking studies have shown that this compound can bind to the active sites of these enzymes, thereby disrupting their function and leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
- 6-(2,4-Dichlorophenyl)imidazo[2,1-b]thiazole
- 6-(2,4-Dichloro-5-methylphenyl)imidazo[2,1-b]thiazole
- 6-(2,4-Dichloro-5-fluorophenyl)imidazo[2,1-b]thiazole
Uniqueness
6-(2,4-Dichloro-5-nitrophenyl)imidazo[2,1-b]thiazole is unique due to the presence of both nitro and dichloro substituents on the phenyl ring. This combination of functional groups contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development .
Propiedades
Número CAS |
183667-90-5 |
|---|---|
Fórmula molecular |
C11H5Cl2N3O2S |
Peso molecular |
314.1 g/mol |
Nombre IUPAC |
6-(2,4-dichloro-5-nitrophenyl)imidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C11H5Cl2N3O2S/c12-7-4-8(13)10(16(17)18)3-6(7)9-5-15-1-2-19-11(15)14-9/h1-5H |
Clave InChI |
DQMWNFHFONZNLK-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC2=NC(=CN21)C3=CC(=C(C=C3Cl)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


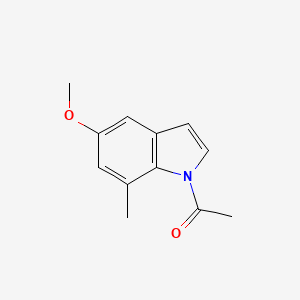

![tert-Butyl 3'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclobutane]-8-carboxylate](/img/structure/B12931701.png)

![(R)-2-(2-(3-Oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamido)-2-phenylpropanoic acid](/img/structure/B12931726.png)

![2-(2-Bromo-5-chlorophenyl)-1H-benzo[d]imidazole](/img/structure/B12931746.png)
